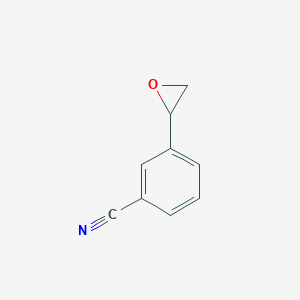

3-(Oxiran-2-YL)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxiran-2-YL)benzonitrile:

Applications De Recherche Scientifique

3-(Oxiran-2-YL)benzonitrile has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Oxiran-2-YL)benzonitrile typically involves the following steps :

Synthesis of 2-(Hydroxyethyl)benzonitrile: This intermediate is prepared by reacting benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then reduced to 2-(hydroxyethyl)benzonitrile.

Formation of this compound: The 2-(hydroxyethyl)benzonitrile is then treated with a base such as sodium hydroxide or potassium hydroxide to induce cyclization, forming the oxirane ring and yielding this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps :

Continuous Flow Synthesis: The reactants are continuously fed into a reactor where the cyclization reaction occurs under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

3-(Oxiran-2-YL)benzonitrile undergoes various chemical reactions, including :

Nucleophilic Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Reagents such as hydrogen halides (e.g., HCl, HBr) or nucleophiles like amines (e.g., aniline) are used under acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products:

Nucleophilic Ring Opening: Vicinal halohydrins or amino alcohols.

Oxidation: Corresponding aldehydes or ketones.

Reduction: Primary amines.

Mécanisme D'action

Oxirane Ring: The strained three-membered ring is highly reactive and undergoes nucleophilic attack, leading to ring-opening reactions.

Nitrile Group: The nitrile group can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Oxiran-2-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

3-(Oxiran-2-YL)aniline: Similar structure but with an amino group instead of a nitrile group.

3-(Oxiran-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3-(Oxiran-2-YL)benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Activité Biologique

3-(Oxiran-2-YL)benzonitrile is a compound characterized by its unique structural features, including an oxirane (epoxide) ring and a benzonitrile moiety. This combination of functional groups imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇NO, with a molecular weight of 149.16 g/mol. The structure features:

- Benzene Ring : Provides stability and hydrophobic interactions.

- Nitrile Group (-C≡N) : Enhances binding affinity through hydrogen bonding.

- Oxirane Ring : Contributes to high reactivity due to strain, facilitating nucleophilic attacks.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Nucleophilic Ring Opening : The oxirane ring is susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins. This can result in enzyme inhibition or modulation of biological pathways.

- Nitrile Group Interactions : The nitrile group can participate in non-covalent interactions such as hydrogen bonding, enhancing its binding affinity to specific biological targets.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities, particularly in the context of cancer research and enzyme inhibition.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various oxirane derivatives, including this compound, against cancer cell lines such as U87-MG (glioblastoma) and A549 (lung cancer). The results demonstrated that compounds with an oxirane ring showed promising activity, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's mechanism includes the potential inhibition of specific enzymes through covalent modification. The reactivity of the epoxide allows it to form stable adducts with nucleophilic residues in enzymes, which could lead to a decrease in enzymatic activity.

Case Studies

- Antioxidant Activity : A study highlighted the synthesis and evaluation of amphiphilic compounds that included derivatives like this compound. These compounds exhibited significant antioxidant properties, which are crucial for protecting cells from oxidative stress .

- Synthesis and Reactivity : Research focused on synthesizing new compounds based on the oxirane structure demonstrated that modifications could enhance biological activity. The study provided insights into how structural variations influence the reactivity and biological efficacy of similar compounds .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzonitrile | Simple nitrile attached to a benzene ring | Lacks the epoxide functionality |

| Epoxybenzene | Contains an epoxide ring attached to a benzene ring | Does not have the nitrile group |

| Phenylacetonitrile | Nitrile group attached via a methylene bridge | Different connectivity compared to this compound |

| 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile | Contains both an epoxide and chlorophenyl group | Similar reactivity but different substituents |

The dual functionality of this compound allows it to participate in diverse chemical reactions and biological interactions, setting it apart from related compounds.

Propriétés

IUPAC Name |

3-(oxiran-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-62-2 |

Source

|

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.